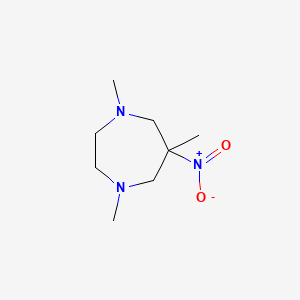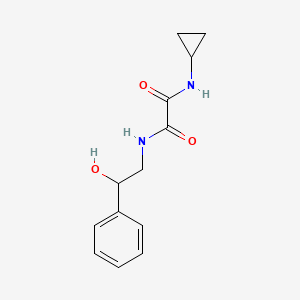
1H-Benzimidazole-5-acetic acid, monohydrochloride
概要
説明
1H-Benzimidazole-5-acetic acid, monohydrochloride is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
準備方法
The synthesis of 1H-Benzimidazole-5-acetic acid, monohydrochloride typically involves the condensation of 1,2-benzenediamine with aldehydes . This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize the synthesis process and ensure consistent product quality .
化学反応の分析
1H-Benzimidazole-5-acetic acid, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid, while reduction could produce benzimidazole-5-methylamine .
科学的研究の応用
1H-Benzimidazole-5-acetic acid, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Benzimidazole-5-acetic acid, monohydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole compounds are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis and repair, disrupt microtubule formation, and modulate immune responses . These interactions result in the compound’s antimicrobial, anticancer, and anti-inflammatory activities .
類似化合物との比較
1H-Benzimidazole-5-acetic acid, monohydrochloride can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid group.
1H-Benzimidazole-5-boronic acid pinacol ester: Contains a boronic acid group, which imparts different chemical reactivity and applications.
1H-Benzimidazole-5-methylamine: Features a methylamine group, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.
特性
IUPAC Name |
2-(3H-benzimidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBJBDUKMJDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211497 | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62468-12-6 | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-5-acetic acid, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,3-benzodiazol-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-bromobenzo[1,3]dioxol-5-yl)methylideneamino]-2-(4-chloro-2-nitro-phenoxy)acetamide](/img/structure/B1658797.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1658800.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B1658801.png)
![2-[2-[(Z)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1658803.png)
![(5E)-3-benzyl-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658804.png)
![[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxo-1-phenylethyl] acetate](/img/structure/B1658805.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B1658806.png)


![ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate](/img/structure/B1658812.png)

![(4Z)-1-[2-(Diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B1658818.png)
